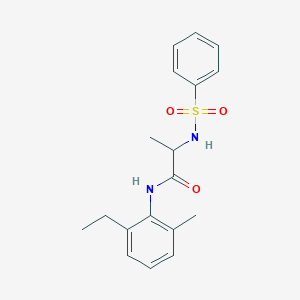
2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both an aromatic sulfonamide and an amide group, suggests potential biological activity and utility in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide typically involves the following steps:
Formation of the Sulfonamide: The reaction between 2-ethyl-6-methylaniline and benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide intermediate.
Amidation Reaction: The sulfonamide intermediate is then reacted with 2-bromo-2-methylpropionyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as an antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes in microorganisms or cells.
類似化合物との比較
Similar Compounds
- N-(2-ethylphenyl)-2-[(phenylsulfonyl)amino]propanamide
- N-(2-methylphenyl)-2-[(phenylsulfonyl)amino]propanamide
- N-(2-ethyl-6-methylphenyl)-2-[(methylsulfonyl)amino]propanamide
Uniqueness
2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide is unique due to the presence of both an ethyl and a methyl group on the aromatic ring, which may influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonamide and amide groups can result in distinct properties compared to other similar compounds.
特性
分子式 |
C18H22N2O3S |
|---|---|
分子量 |
346.4g/mol |
IUPAC名 |
2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide |
InChI |
InChI=1S/C18H22N2O3S/c1-4-15-10-8-9-13(2)17(15)19-18(21)14(3)20-24(22,23)16-11-6-5-7-12-16/h5-12,14,20H,4H2,1-3H3,(H,19,21) |
InChIキー |
STHOSCJOXHYMFS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)NS(=O)(=O)C2=CC=CC=C2)C |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)NS(=O)(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















